4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine
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Description
The compound “4-[(2S,4R)-4-fluoropyrrolidine-2-carbonyl]morpholine hydrochloride” is a derivative of 4-fluoropyrrolidine . It has a molecular weight of 238.69 . It’s stored at a temperature of 4 degrees Celsius and is in powder form .
Synthesis Analysis
While the exact synthesis process for “4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine” is not available, chloropyridine, a related compound, can be synthesized by combining pyridine with chlorine . This process also yields 2,6-dichloropyridine . Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .Molecular Structure Analysis
The InChI code for “4-[(2S,4R)-4-fluoropyrrolidine-2-carbonyl]morpholine hydrochloride” is 1S/C9H15FN2O2.ClH/c10-7-5-8 (11-6-7)9 (13)12-1-3-14-4-2-12;/h7-8,11H,1-6H2;1H/t7-,8+;/m1./s1 .Chemical Reactions Analysis
Chloropyridine, a related compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . Many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .Physical and Chemical Properties Analysis
“4-[(2S,4R)-4-fluoropyrrolidine-2-carbonyl]morpholine hydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 238.69 .Safety and Hazards
The compound “4-[(2S,4R)-4-fluoropyrrolidine-2-carbonyl]morpholine hydrochloride” has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O3/c16-13-7-10(1-2-18-13)14(21)20-9-11(17)8-12(20)15(22)19-3-5-23-6-4-19/h1-2,7,11-12H,3-6,8-9H2/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSOZEVBIQRCPP-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CC(CN2C(=O)C3=CC(=NC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)[C@@H]2C[C@H](CN2C(=O)C3=CC(=NC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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